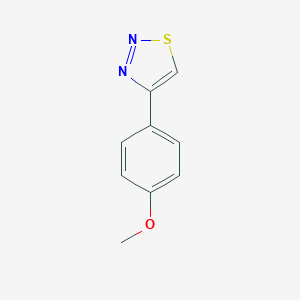

4-(4-Methoxyphenyl)-1,2,3-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNFBURSZLZVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372307 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-22-1 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole: A Key Scaffold for Drug Discovery

Abstract

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, imparting a unique combination of physicochemical properties and biological activities to molecular structures. This guide provides an in-depth technical overview of the synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole from the readily available starting material, 4-methoxyacetophenone. We will focus on the well-established Hurd-Mori synthesis, elucidating the mechanistic intricacies and providing a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

The Strategic Importance of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole scaffold is of significant interest in pharmacology and drug design. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the development of novel therapeutic agents.[1][2] This heterocycle is found in compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[1][2][3]

The 4-aryl-1,2,3-thiadiazole substitution pattern, in particular, is a recurring motif in potent bioactive molecules. The aryl group provides a vector for chemists to modulate properties such as solubility, metabolic stability, and target-binding affinity. The selection of 4-methoxyacetophenone as the starting material is strategic; it is commercially available and inexpensive, and the methoxy group offers a point for potential future derivatization, enhancing its utility in a drug discovery context.

The Hurd-Mori Synthesis: A Reliable Pathway to 4-Aryl-1,2,3-Thiadiazoles

The most common and robust method for synthesizing 4-substituted-1,2,3-thiadiazoles from ketones is the Hurd-Mori synthesis.[4] This multi-step process involves the conversion of a ketone into a suitable hydrazone derivative, which then undergoes cyclization with thionyl chloride (SOCl₂).[1][5][6]

Principle and Mechanistic Overview

The synthesis proceeds through two key stages:

-

Formation of the N-Tosylhydrazone: The carbonyl group of 4-methoxyacetophenone is not sufficiently reactive to directly undergo cyclization. It is first converted into a more reactive intermediate, an N-tosylhydrazone. This is achieved by reacting the ketone with p-toluenesulfonhydrazide (TsNHNH₂). This reaction is a classic condensation, forming a C=N double bond and eliminating water.

-

Cyclization with Thionyl Chloride: The N-tosylhydrazone is then treated with thionyl chloride. The mechanism of this step is complex but is understood to involve the electrophilic attack of the sulfur atom in SOCl₂ on the hydrazone nitrogen, followed by a series of elimination and cyclization steps to form the stable 1,2,3-thiadiazole ring.[6][7] Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved, driving the reaction to completion.[8]

Visualizing the Synthetic Workflow

The overall transformation can be visualized as a two-stage process, starting from the activation of the ketone to the final ring-forming cyclization.

References

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Hurd-Mori synthesis for 4-aryl-1,2,3-thiadiazoles

An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring system is a cornerstone pharmacophore in modern medicinal and agricultural chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] Among the synthetic routes to this valuable heterocycle, the Hurd-Mori synthesis stands as a classic, robust, and highly reliable method for preparing 4-substituted-1,2,3-thiadiazoles.[3][4] This guide provides a comprehensive examination of the , delving into its underlying mechanism, providing field-tested experimental protocols, and discussing its broader applications. By explaining the causality behind critical experimental choices, this document serves as both a theoretical and practical resource for scientists leveraging this reaction in their research and development endeavors.

The Significance of the 1,2,3-Thiadiazole Scaffold

The unique electronic and structural properties of the 1,2,3-thiadiazole moiety have established it as a "privileged" structure in the design of bioactive molecules.[1] Its aromatic nature confers significant metabolic stability, while the arrangement of its heteroatoms provides key hydrogen bonding domains.[5] This has led to the development of numerous compounds with therapeutic and commercial value. For instance, certain 1,2,3-thiadiazole derivatives function as plant activators, inducing systemic acquired resistance in crops, while others have been investigated as potent agents against cancer cell lines like MCF-7 and various viral pathogens, including HIV-1.[1][6][7] The Hurd-Mori reaction is a foundational synthetic tool that provides efficient access to this critical heterocyclic core from readily available starting materials.[8]

Mechanistic Dissection of the Hurd-Mori Synthesis

The Hurd-Mori synthesis is fundamentally the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂).[3][8] The reaction proceeds via a well-established pathway involving electrophilic attack and subsequent intramolecular cyclization.

The Overall Transformation:

The process begins with an aryl ketone (e.g., acetophenone), which is first converted into a suitable hydrazone derivative. Semicarbazones are commonly employed intermediates due to their stability and ease of preparation.[1][8][9] This intermediate is then treated with thionyl chloride to yield the final 4-aryl-1,2,3-thiadiazole.

Step-by-Step Mechanism:

-

Hydrazone Formation: An aryl methyl ketone is condensed with a hydrazine derivative, such as semicarbazide, to form the corresponding semicarbazone. This is a standard condensation reaction.

-

Electrophilic Attack: The reaction with thionyl chloride is initiated by the electrophilic attack of the sulfur atom of SOCl₂ on the terminal nitrogen of the semicarbazone.[8] This forms a reactive N-thionyl chloride adduct.

-

Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular electrophilic attack on the α-carbon. A subsequent proton loss initiates the formation of the five-membered ring.

-

Aromatization Cascade: The cyclized intermediate undergoes a series of elimination steps. The loss of the N-substituent (e.g., the carboxamide group from the semicarbazone) and sulfur dioxide (SO₂) from the thionyl moiety drives the reaction towards the stable, aromatic 1,2,3-thiadiazole ring system.[10]

Caption: A diagram of the Hurd-Mori reaction mechanism.

A Validated Experimental Workflow: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This section provides a robust, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a representative example of the Hurd-Mori reaction. The causality behind key procedural steps is explained to ensure reproducibility and safety.

Part A: Synthesis of Acetophenone Semicarbazone (Intermediate)

This initial step prepares the necessary hydrazone precursor for the main cyclization reaction.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| Acetophenone | 120.15 | 1.20 g | 10 mmol | 1.0 |

| Semicarbazide HCl | 111.53 | 1.12 g | 10 mmol | 1.0 |

| Sodium Acetate | 82.03 | 1.64 g | 20 mmol | 2.0 |

| Ethanol | - | 10 mL | - | - |

| Water | - | 10 mL | - | - |

Step-by-Step Protocol:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in 10 mL of water.

-

Causality: Sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free semicarbazide nucleophile required for the condensation reaction. An excess is used to drive the equilibrium.

-

-

Reaction Initiation: To the aqueous solution, add a solution of acetophenone dissolved in 10 mL of ethanol.

-

Reflux: Heat the biphasic mixture to reflux for 1-2 hours with vigorous stirring. Reaction progress can be monitored via Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy to overcome the barrier for condensation and ensures the reaction proceeds to completion in a reasonable timeframe.

-

-

Isolation and Workup: After completion, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield pure acetophenone semicarbazone.[8]

Part B: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole

This is the core cyclization step where the thiadiazole ring is formed.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| Acetophenone Semicarbazone | 177.20 | 1.77 g | 10 mmol | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.4 mL | 19 mmol | 1.9 |

| Dichloromethane (CH₂Cl₂) | - | 20 mL | - | - |

Step-by-Step Protocol:

-

Reaction Setup: In a fume hood, suspend the acetophenone semicarbazone in 20 mL of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Cool the suspension in an ice bath to 0 °C. Slowly add the thionyl chloride dropwise over 10-15 minutes.

-

Causality & Safety: This reaction is highly exothermic. Slow, cooled addition is critical to control the reaction rate, prevent dangerous temperature spikes, and minimize side-product formation. Thionyl chloride is corrosive and reacts violently with water; always handle with appropriate personal protective equipment in a well-ventilated fume hood. [8]

-

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully pour the cooled reaction mixture onto a beaker of crushed ice with stirring.

-

Causality & Safety: This step safely quenches the excess, highly reactive thionyl chloride by converting it to SO₂ and HCl, which dissolve in the aqueous layer.

-

-

Extraction & Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-phenyl-1,2,3-thiadiazole.[8]

Caption: A flowchart of the Hurd-Mori synthesis workflow.

Scope, Optimization, and Modern Alternatives

While the Hurd-Mori reaction is robust, its efficiency can be influenced by substrate electronics and reaction conditions. Generally, aryl ketones with both electron-donating and electron-withdrawing substituents are tolerated, providing good to excellent yields.[9]

Optimization Considerations:

-

Solvent: Dichloromethane is common, but other non-protic solvents like chloroform or toluene can be used. The choice may affect solubility and reflux temperature.[8][11]

-

Temperature: Precise temperature control during SOCl₂ addition is paramount for achieving high yields and purity.

-

Stoichiometry: A slight excess of thionyl chloride (1.5-2.0 equivalents) is typically used to ensure complete conversion of the hydrazone intermediate.[8]

Modern Improvements and Alternatives:

The field of organic synthesis continuously evolves, and several modern methods have been developed that serve as alternatives or improvements to the classic Hurd-Mori protocol.

-

N-Tosylhydrazones: A popular alternative involves the cyclization of N-tosylhydrazones, which can be generated in situ from aryl ketones and p-toluenesulfonyl hydrazide.[4][12]

-

Metal-Free Catalysis: To avoid the use of the corrosive thionyl chloride, greener methods have been developed. A notable example is the tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which proceeds under metal-free conditions and is considered a significant improvement.[2][12][13]

Conclusion

The Hurd-Mori synthesis remains a highly relevant and powerful tool in the arsenal of medicinal and synthetic chemists. Its operational simplicity, reliance on accessible starting materials, and broad applicability make it a first-choice method for accessing the 4-aryl-1,2,3-thiadiazole scaffold. A thorough understanding of its mechanism and the critical parameters of its experimental execution, as detailed in this guide, empowers researchers to confidently and efficiently synthesize novel compounds for drug discovery and other advanced applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. isres.org [isres.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis and Biological Activity of Acylthiourea Derivatives Con...: Ingenta Connect [ingentaconnect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. benchchem.com [benchchem.com]

- 13. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

mechanism of Hurd-Mori reaction for thiadiazole formation

An In-Depth Technical Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Formation

Introduction

The Hurd-Mori reaction is a cornerstone of heterocyclic chemistry, providing a classical and efficient pathway for the synthesis of 1,2,3-thiadiazoles from hydrazone derivatives.[1][2] First reported by Charles D. Hurd and Raymond I. Mori in 1955, this reaction typically involves the cyclization of an α-methylene ketone hydrazone using thionyl chloride (SOCl₂).[3] The resulting 1,2,3-thiadiazole ring is a significant pharmacophore, a structural motif present in a wide array of compounds exhibiting diverse biological activities, making the Hurd-Mori reaction a valuable tool for medicinal chemists and researchers in drug discovery and development.[1]

This guide provides a detailed exploration of the Hurd-Mori reaction's core mechanism, discusses the critical parameters that influence its success, and presents a practical, step-by-step experimental protocol. The content is structured to offer not just a procedural overview, but a deeper understanding of the causality behind the experimental choices, empowering researchers to apply and adapt this reaction effectively.

The Core Mechanism: A Stepwise Dissection

The conversion of a hydrazone into a 1,2,3-thiadiazole via the Hurd-Mori reaction is not a single-step transformation but a cascade of well-defined chemical events. The overall process hinges on the dual functionality of thionyl chloride, which acts as both the sulfur source for the heterocycle and the cyclizing agent. The generally accepted mechanism proceeds through three key stages: electrophilic attack, intramolecular cyclization, and a final dehydration/fragmentation sequence to yield the aromatic thiadiazole ring.[4]

Mechanistic Pathway

-

Electrophilic Attack: The reaction initiates with an electrophilic attack by the sulfur atom of thionyl chloride on the nitrogen atom of the hydrazone. This forms an initial adduct, activating the hydrazone for the subsequent cyclization.

-

Intramolecular Cyclization: Following the initial activation, an intramolecular cyclization occurs. The active methylene group (the CH₂ adjacent to the hydrazono group) attacks the sulfur atom. This step is accompanied by the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of a five-membered, non-aromatic thiadiazolinone intermediate.

-

Dehydration and Aromatization: The thiadiazolinone intermediate is unstable and readily undergoes dehydration and fragmentation. This final stage involves the loss of water and other small molecules, resulting in the formation of the stable, aromatic 1,2,3-thiadiazole ring.

Caption: Fig. 1: Proposed mechanism for the Hurd-Mori reaction.

Guiding Principles for a Successful Synthesis: Causality in Experimental Design

The success and yield of the Hurd-Mori reaction are highly sensitive to the electronic properties of the hydrazone precursor. This provides a clear example of how understanding the reaction mechanism informs rational experimental design.

The Critical Role of Substituents

The basicity of the nitrogen atom in the precursor plays a pivotal role in the cyclization's success.[5]

-

Electron-Withdrawing Groups (EWGs): When an electron-withdrawing substituent (such as a methyl carbamate) is present on the nitrogen of the precursor, the reaction proceeds more efficiently, often resulting in superior yields.[5][6] The EWG reduces the electron density on the nitrogen, making the initial adduct more stable and favoring the subsequent cyclization and aromatization steps.

-

Electron-Donating Groups (EDGs): Conversely, precursors with electron-donating groups (like alkyl groups) often lead to poor conversion rates and lower yields.[5][6] The increased electron density on the nitrogen can lead to side reactions and instability of the key intermediates under the reaction conditions.

This dichotomy underscores a core principle for optimizing the Hurd-Mori reaction: to achieve high yields, particularly with sensitive substrates, one should design precursors with nitrogen atoms that are less basic, often accomplished through the installation of an electron-withdrawing protecting group.

Regioselectivity

For unsymmetrical ketones with two different α-methylene or methyl groups, the possibility of forming isomeric products exists. The regioselectivity of the Hurd-Mori reaction is influenced by the relative acidity of the α-protons. The cyclization tends to occur at the more readily enolizable α-carbon, as this facilitates the nucleophilic attack on the sulfur center during the ring-closing step.[7]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

The following two-step protocol provides a practical guide for the synthesis of 4-phenyl-1,2,3-thiadiazole, a representative product of the Hurd-Mori reaction. This process begins with the formation of the hydrazone precursor (acetophenone semicarbazone), followed by the cyclization reaction.[1]

Caption: Fig. 2: Experimental workflow for 4-phenyl-1,2,3-thiadiazole synthesis.

Part 1: Synthesis of Acetophenone Semicarbazone (Precursor)

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.

-

Reflux the mixture for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under a vacuum to yield acetophenone semicarbazone.[1]

Part 2: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole

Materials:

-

Acetophenone semicarbazone (from Part 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled, stirring suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-phenyl-1,2,3-thiadiazole.[1]

Data Presentation: Typical Reaction Parameters

The Hurd-Mori reaction is versatile, but yields can vary based on the substrate. The table below summarizes typical quantitative data for the synthesis of 4-phenyl-1,2,3-thiadiazole and related derivatives.

| Substrate Precursor | Product | Typical Yield (%) | Reference |

| Acetophenone Semicarbazone | 4-phenyl-1,2,3-thiadiazole | 70-85% | [1] |

| Pyrazolyl-phenylethanone Semicarbazones | Pyrazolyl-1,2,3-thiadiazole derivatives | 80-95% | [4] |

| N-Alkyl Pyrrolidine Hydrazone | N-Alkyl Pyrrolo-thiadiazole | 15-25% | [5] |

| N-(Methoxycarbonyl) Pyrrolidine Hydrazone | N-(Methoxycarbonyl) Pyrrolo-thiadiazole | 94% | [5] |

Conclusion

The Hurd-Mori reaction remains a highly relevant and powerful method for the synthesis of 1,2,3-thiadiazoles. Its enduring utility stems from its straightforward execution and the high value of its products in medicinal and materials chemistry. A thorough understanding of its mechanism, particularly the influence of electronic effects on the hydrazone substrate, is paramount for its successful application. By carefully selecting or modifying the precursor, researchers can optimize reaction conditions to achieve high yields of desired thiadiazole products, paving the way for the development of novel chemical entities with significant biological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole: Starting Materials and Core Methodologies

Introduction

The 1,2,3-thiadiazole scaffold is a five-membered heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries.[1] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[1][2] The specific derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole, serves as a valuable building block in the development of novel therapeutic agents and functional materials.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the selection of starting materials and reagents, offers detailed, field-tested protocols, and discusses modern, greener alternatives to classical methods. The content is structured to provide researchers, chemists, and drug development professionals with a comprehensive and actionable understanding of this important synthesis.

Section 1: The Primary Synthetic Route via the Hurd-Mori Reaction

The most robust and widely employed method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This classical name reaction provides a reliable pathway from readily available ketones to the target heterocycle.

Core Principle & Starting Materials

The synthesis fundamentally proceeds in two stages:

-

Hydrazone Formation: Condensation of a ketone possessing an α-methylene group with a hydrazine derivative.

-

Cyclization: Reaction of the resulting hydrazone with a sulfur-based cyclizing agent, most commonly thionyl chloride (SOCl₂).[5]

For the synthesis of this compound, the indispensable starting material is 4'-Methoxyacetophenone .[6] This commercially available ketone provides the required carbon skeleton, including the 4-methoxyphenyl group and the adjacent α-methylene group essential for the cyclization.

Overall Synthetic Workflow

The general workflow of the Hurd-Mori synthesis is a sequential, two-step process that is both logical and efficient for producing the desired 4-aryl-1,2,3-thiadiazole.

Caption: General workflow for the Hurd-Mori synthesis.

Section 2: Detailed Synthesis via a Semicarbazone Intermediate

Employing a semicarbazone intermediate is a common and highly effective variation of the Hurd-Mori synthesis. Semicarbazones are often stable, crystalline solids that can be easily isolated and purified, ensuring that high-purity material enters the critical cyclization step.[7][8]

Step 1: Synthesis of 4'-Methoxyacetophenone Semicarbazone

Causality: This initial condensation converts the liquid ketone into a solid derivative. The reaction is driven by the nucleophilic attack of the primary amine of semicarbazide on the electrophilic carbonyl carbon of the acetophenone, followed by dehydration to form a stable C=N bond. Sodium acetate is added to act as a base, neutralizing the hydrochloride salt of the semicarbazide and facilitating the reaction.[7]

Experimental Protocol:

-

To a 100 mL round-bottom flask, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

-

Dissolve the solids in a suitable solvent mixture, such as ethanol and water.

-

Add a solution of 4'-methoxyacetophenone (1.0 eq) in ethanol to the flask.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure acetophenone semicarbazone.[8]

References

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. isres.org [isres.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound CAS#: 18212-22-1 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of 4-(4-methoxyphenyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. This technical guide provides a comprehensive analysis of the chemical properties of a key derivative, 4-(4-methoxyphenyl)-1,2,3-thiadiazole. We will delve into its synthesis, with a focus on the Hurd-Mori reaction, its spectroscopic signature, and its chemical reactivity, including thermal and photochemical decomposition, and its role in cycloaddition reactions. Furthermore, this guide will explore the burgeoning potential of this compound and its analogues in drug development, particularly in the realms of oncology and virology. This document is intended to be a foundational resource for researchers engaged in the exploration and application of this versatile molecular scaffold.

Introduction

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing a sulfur atom and two adjacent nitrogen atoms, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] The subject of this guide, this compound, combines the reactive potential of the thiadiazole ring with the electronic influence of a methoxy-substituted phenyl group, making it a compound of considerable interest for the development of novel therapeutic agents. The methoxy group can influence the compound's pharmacokinetic profile and its interactions with biological targets. Understanding the fundamental chemical properties of this molecule is paramount for its effective utilization in drug design and development.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori 1,2,3-thiadiazole synthesis .[2][3] This reaction involves the cyclization of a hydrazone derivative of a ketone bearing an α-methylene group with thionyl chloride (SOCl₂).[2]

The Hurd-Mori Synthesis: A Step-by-Step Protocol

The synthesis of this compound is typically achieved in a two-step process starting from the readily available 4'-methoxyacetophenone.

Step 1: Formation of 4'-Methoxyacetophenone Semicarbazone

The initial step involves the condensation of 4'-methoxyacetophenone with semicarbazide hydrochloride to form the corresponding semicarbazone.

-

Reaction: 4'-methoxyacetophenone + Semicarbazide hydrochloride → 4'-Methoxyacetophenone semicarbazone

-

Reagents and Conditions:

-

Semicarbazide hydrochloride

-

Sodium acetate (as a base to neutralize the HCl salt)

-

Ethanol/Water solvent system

-

Reflux for 1-2 hours

-

-

Causality: The reaction is a classic condensation between a ketone and a hydrazine derivative. The basic conditions facilitated by sodium acetate are crucial for the liberation of the free semicarbazide nucleophile. The reaction is typically driven to completion by refluxing.

Step 2: Cyclization to this compound

The purified semicarbazone is then subjected to cyclization using thionyl chloride.

-

Reaction: 4'-Methoxyacetophenone semicarbazone + SOCl₂ → this compound + N₂ + SO₂ + HCl

-

Reagents and Conditions:

-

Thionyl chloride (in excess, often used as the solvent or in a solvent like dichloromethane)

-

Reaction is typically performed at room temperature or with gentle heating.

-

-

Causality: Thionyl chloride acts as both a dehydrating and a cyclizing agent. The mechanism is thought to involve the formation of a thionylhydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of sulfur dioxide and hydrogen chloride, followed by the extrusion of a stable nitrogen molecule to form the aromatic 1,2,3-thiadiazole ring.

Caption: Workflow for the Hurd-Mori synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data presented is a combination of predicted values and typical characteristics of related compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₉H₈N₂OS | - |

| Molecular Weight | 192.24 g/mol | - |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Predicted: 92-94 °C | [4] |

| Boiling Point | Predicted: 328.4±44.0 °C | [4] |

| Density | Predicted: 1.243±0.06 g/cm³ | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO. | General knowledge |

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (thiadiazole ring) | ~8.0 - 8.5 | s | - |

| Aromatic protons (AA'BB' system) | ~7.0 - 7.8 | m | - |

| Methoxy protons (-OCH₃) | ~3.8 - 3.9 | s | - |

-

Rationale: The proton at the 5-position of the 1,2,3-thiadiazole ring is typically deshielded due to the electron-withdrawing nature of the heterocyclic system. The aromatic protons of the 4-methoxyphenyl group will appear as a complex multiplet, characteristic of a para-substituted benzene ring. The methoxy protons will resonate as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-4 (thiadiazole ring) | ~150 - 160 |

| C-5 (thiadiazole ring) | ~130 - 140 |

| Aromatic carbons | ~114 - 160 |

| Methoxy carbon (-OCH₃) | ~55 - 56 |

-

Rationale: The carbons of the 1,2,3-thiadiazole ring are significantly deshielded. The carbon attached to the methoxy group (C-4 of the phenyl ring) will appear at a lower field due to the oxygen's electron-donating resonance effect. The methoxy carbon itself will resonate in the typical range for such functional groups.[2][4]

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192.

-

Key Fragmentation: The most prominent fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which is a loss of 28 Da.[5] This would result in a significant fragment ion at m/z = 164. Further fragmentation of this ion can lead to other characteristic peaks.

Caption: Predicted primary fragmentation pathway for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| ~2950 - 2850 | Aliphatic C-H stretch (-OCH₃) | Medium-Weak |

| ~1610 - 1580 | Aromatic C=C stretch | Medium-Strong |

| ~1500 - 1400 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | Aryl-O stretch | Strong |

| ~1450 - 1400 | C=N stretch (thiadiazole ring) | Medium |

-

Rationale: The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether linkage. The C=N stretch of the thiadiazole ring provides a key diagnostic peak for the successful formation of the heterocycle.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay between the electron-rich methoxyphenyl substituent and the unique electronic nature of the 1,2,3-thiadiazole ring.

Thermal and Photochemical Decomposition

A hallmark of the 1,2,3-thiadiazole ring is its propensity to undergo thermal or photochemical decomposition with the extrusion of molecular nitrogen (N₂). This process generates highly reactive intermediates.

-

Mechanism: Upon heating or irradiation with UV light, the 1,2,3-thiadiazole ring readily loses a molecule of N₂, a thermodynamically favorable process. This leads to the formation of a transient and highly strained three-membered ring intermediate known as a thiirene . The thiirene is unstable and rapidly rearranges to a more stable thioketene .

-

Subsequent Reactions: These reactive intermediates can undergo various subsequent reactions, including dimerization, polymerization, or trapping by other molecules present in the reaction mixture. This reactivity makes 1,2,3-thiadiazoles useful precursors for the synthesis of other sulfur-containing compounds.

References

- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-methoxyphenyl)-1,2,3-thiadiazole by ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(4-methoxyphenyl)-1,2,3-thiadiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document synthesizes predictive data based on the analysis of structurally related compounds, outlines a detailed experimental protocol for acquiring high-quality NMR spectra, and offers insights into the interpretation of the spectral features. The methodologies described herein are designed to ensure scientific rigor and data integrity, providing a valuable resource for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of this compound and NMR Spectroscopy

The 1,2,3-thiadiazole ring system is a crucial pharmacophore found in a variety of biologically active compounds. The introduction of a 4-methoxyphenyl substituent at the 4-position of this heterocyclic core can significantly influence its physicochemical properties and biological activity. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. The causality behind the spectral patterns will be explained, offering a deeper understanding of the structure-property relationships.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit a set of distinct signals corresponding to the aromatic protons of the methoxyphenyl ring, the single proton on the thiadiazole ring, and the protons of the methoxy group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 (Thiadiazole) | 8.5 - 9.0 | Singlet (s) | N/A | The proton on the 1,2,3-thiadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the heterocyclic system. Data for 4-phenyl-1,2,3-thiadiazole suggests a chemical shift in this region.[1][3] |

| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet (d) | 8.0 - 9.0 | These protons are ortho to the thiadiazole ring and are expected to be deshielded. They will appear as a doublet due to coupling with the H-3' and H-5' protons. |

| H-3', H-5' (Aromatic) | 6.9 - 7.1 | Doublet (d) | 8.0 - 9.0 | These protons are ortho to the electron-donating methoxy group and will be shielded relative to the H-2' and H-6' protons. They will appear as a doublet due to coupling with the H-2' and H-6' protons. |

| -OCH₃ (Methoxy) | 3.8 - 3.9 | Singlet (s) | N/A | The methoxy group protons are expected to appear as a sharp singlet in this characteristic region for aryl methyl ethers.[2][5] |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide valuable information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiadiazole ring are expected to be in the downfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-4 (Thiadiazole) | 155 - 160 | This carbon is part of the heterocyclic ring and is attached to the aromatic ring. Its chemical shift is influenced by the electronegativity of the nitrogen and sulfur atoms. |

| C-5 (Thiadiazole) | 130 - 135 | This carbon is also part of the thiadiazole ring and is bonded to a proton. |

| C-1' (Aromatic) | 125 - 130 | The ipso-carbon of the phenyl ring attached to the thiadiazole. |

| C-2', C-6' (Aromatic) | 128 - 130 | These carbons are ortho to the thiadiazole substituent. |

| C-3', C-5' (Aromatic) | 114 - 116 | These carbons are ortho to the electron-donating methoxy group and are expected to be shielded. |

| C-4' (Aromatic) | 160 - 163 | The ipso-carbon attached to the electron-donating methoxy group, which causes a significant downfield shift. |

| -OCH₃ (Methoxy) | 55 - 56 | This is a characteristic chemical shift for the carbon of an aryl methoxy group.[2] |

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable NMR data, a rigorous and well-defined experimental protocol is essential.

Synthesis of this compound

A common and effective method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] This involves the reaction of a hydrazone derivative with thionyl chloride.

Caption: Hurd-Mori synthesis of this compound.

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 4-methoxyacetophenone in ethanol.

-

Add hydrazine hydrate dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

The resulting hydrazone may precipitate and can be collected by filtration.

-

-

Cyclization (Hurd-Mori Reaction):

-

Suspend the dried 4-methoxyphenylacetophenone hydrazone in a suitable solvent such as dichloromethane or toluene.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the aqueous layer with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Parameters for Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Conclusion: A Framework for Confident Structural Assignment

This technical guide provides a robust framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By leveraging predictive data derived from analogous structures and adhering to rigorous experimental protocols, researchers can confidently assign the structure of this and related compounds. The detailed interpretation of the expected spectral features, grounded in the principles of NMR spectroscopy, serves as a valuable educational and practical resource for professionals in the fields of chemical research and drug development. The methodologies outlined herein promote the generation of high-quality, reproducible data, which is fundamental to scientific integrity and the advancement of chemical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry analysis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS) is an indispensable tool for these tasks, offering high sensitivity and specificity for the determination of molecular weight and structural elucidation through fragmentation analysis. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide a field-proven and scientifically sound approach.

Physicochemical Properties and Analyte Considerations

Before embarking on mass spectrometry analysis, it is crucial to understand the physicochemical properties of this compound. These properties dictate the optimal sample preparation, ionization source, and analytical conditions.

| Property | Value/Prediction | Implication for MS Analysis |

| Molecular Formula | C₉H₈N₂OS | Confirms the monoisotopic and average molecular weight. |

| Molecular Weight | 192.24 g/mol | The target mass for MS detection. |

| Melting Point | 92-94 °C[1] | Suggests good thermal stability for gas chromatography if derivatized, but liquid chromatography is generally preferred. |

| Boiling Point | 328.4±44.0 °C (Predicted)[1] | High boiling point makes LC-MS a more suitable technique than GC-MS without derivatization. |

| pKa | -3.46±0.27 (Predicted)[1] | The molecule is not readily ionizable in solution by protonation or deprotonation, which influences the choice of ionization technique. |

| Polarity | Moderately polar | Suitable for reversed-phase liquid chromatography. |

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound can be visualized as follows:

Caption: A typical workflow for the analysis of this compound.

Sample Preparation: A Step-by-Step Protocol

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the chosen ionization technique.

-

Solvent Selection: Given the moderate polarity of this compound, a polar aprotic solvent like acetonitrile or methanol is an excellent choice for initial extraction. These solvents are also highly compatible with reversed-phase liquid chromatography and electrospray ionization.

-

Extraction Protocol:

-

Accurately weigh a known amount of the sample matrix.

-

Add a measured volume of acetonitrile to the sample.

-

Vortex the mixture for 1-2 minutes to ensure thorough extraction.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet any solid debris.

-

Carefully collect the supernatant.

-

-

Dilution:

-

Prepare a stock solution of a reference standard of this compound in acetonitrile.

-

Create a series of working standards by diluting the stock solution.

-

Dilute the extracted sample supernatant to a concentration within the range of the working standards. A typical starting concentration for LC-MS analysis is in the range of 1-10 µg/mL.

-

Mass Spectrometry Method Development

Choosing the Right Ionization Source

The choice of ionization source is critical for achieving sensitive and reliable detection. For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules.[2] It typically produces protonated molecules [M+H]⁺ or other adducts. Given that many nitrogen-containing heterocyclic compounds can be analyzed effectively with ESI[3][4], this is a primary choice.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It can be a good alternative if ESI fails to produce a strong signal.

-

Electron Ionization (EI): EI is a hard ionization technique that often leads to extensive fragmentation. While this can provide valuable structural information, the molecular ion may be weak or absent. The fragmentation of 1,2,3-thiadiazole derivatives under EI is known to involve the loss of a nitrogen molecule (N₂).[5][6]

Recommendation: Start with ESI in positive ion mode. The nitrogen atoms in the thiadiazole ring can be protonated to form [M+H]⁺.

Optimizing Ionization Source Parameters

Once the ionization source is selected, its parameters must be optimized to maximize the signal of the target analyte.

| Parameter | Typical Starting Value (ESI) | Rationale |

| Capillary Voltage | 3.5 - 4.5 kV | Drives the electrospray process; optimize for stable spray and maximum ion current. |

| Cone Voltage | 20 - 40 V | Affects in-source fragmentation; a moderate value should preserve the molecular ion. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr | High flow of nitrogen gas to assist in solvent evaporation. |

| Desolvation Temperature | 350 - 450 °C | High temperature to ensure complete desolvation. |

Mass Analyzer Selection and Tuning

High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.[7] Time-of-Flight (ToF) and Orbitrap analyzers are excellent choices for this purpose. For quantitative studies, a triple quadrupole (QqQ) mass spectrometer is ideal due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.

MS/MS Fragmentation Analysis (Tandem Mass Spectrometry)

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this technique, the precursor ion (the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID).

Data Interpretation and Fragmentation Analysis

The fragmentation of 1,2,3-thiadiazole derivatives is characterized by the neutral loss of a nitrogen molecule (N₂).[5][8][9] This is a key diagnostic fragmentation that can be used to identify this class of compounds.

Proposed Fragmentation Pathway

The protonated molecule of this compound (m/z 193.04) is expected to undergo the following fragmentation:

-

Loss of N₂: The primary and most characteristic fragmentation is the loss of a nitrogen molecule (28.01 Da), leading to a fragment ion at m/z 165.03.[5][8]

-

Subsequent Fragmentations: The m/z 165.03 fragment can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 150.01, or the loss of carbon monoxide (CO) to give a fragment at m/z 137.03.

Caption: Proposed fragmentation pathway for protonated this compound.

Expected Fragment Ions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 193.04 | 165.03 | N₂ | [C₉H₉OS]⁺ |

| 193.04 | 150.01 | N₂ + •CH₃ | [C₈H₆OS]⁺ |

| 193.04 | 137.03 | N₂ + CO | [C₈H₉S]⁺ |

| 193.04 | 107.05 | C₂HNS | [C₇H₇O]⁺ (methoxyphenyl cation) |

Quantitative Analysis Considerations

For quantitative analysis, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is the gold standard. The following SRM transitions could be used:

-

Primary: 193.04 → 165.03 (for quantification)

-

Secondary: 193.04 → 150.01 (for confirmation)

An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.

The mass spectrometric analysis of this compound is a powerful approach for its characterization and quantification. A well-chosen LC-MS/MS method, employing electrospray ionization and high-resolution mass analysis, can provide unambiguous identification and structural information. The characteristic neutral loss of N₂ is a key diagnostic feature for this class of compounds. By following the protocols and understanding the principles outlined in this guide, researchers can confidently develop and execute robust and reliable mass spectrometry methods for the analysis of this compound and related compounds in various matrices.

References

- 1. This compound | 18212-22-1 [chemicalbook.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Thiadiazole Scaffold: A Versatile Pharmacophore in Modern Anticancer Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Quest for Novel Cancer Therapeutics

The landscape of oncology is one of perpetual evolution, driven by an ever-deepening understanding of cancer biology and the relentless pursuit of more effective and selective therapeutic agents. Despite significant strides, the specter of drug resistance and the need for therapies with improved safety profiles remain formidable challenges. In this context, the exploration of novel chemical scaffolds that can serve as privileged structures for the design of new anticancer drugs is of paramount importance. Among these, the thiadiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has emerged as a particularly fruitful area of investigation. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the burgeoning field of thiadiazole-based anticancer compounds. We will delve into their diverse mechanisms of action, explore the critical structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and cast a look toward the future of these promising molecules in the clinical setting.

The Thiadiazole Core: A Privileged Structure in Oncology

The 1,3,4-thiadiazole isomer, in particular, has garnered significant attention as a versatile pharmacophore in the design of anticancer agents.[1][2] Its prevalence in medicinally active compounds can be attributed to a confluence of favorable physicochemical and biological properties. The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with a variety of biological targets.[3][4] Furthermore, the thiadiazole nucleus is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting a natural propensity to interfere with DNA replication and other critical cellular processes.[5] The sulfur atom within the ring can also participate in key interactions with biological targets, further enhancing the therapeutic potential of these derivatives.[5]

Unraveling the Mechanisms of Action: A Multi-pronged Assault on Cancer

Thiadiazole-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key advantage in combating the heterogeneity and adaptability of cancer cells.

Inhibition of Key Signaling Pathways

Many cancers are driven by aberrant signaling cascades that promote uncontrolled cell growth and survival. Thiadiazole derivatives have been shown to effectively inhibit several key players in these pathways.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in a variety of cancers, leading to constitutive activation of downstream pro-survival pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] Several 1,3,4-thiadiazole derivatives have been identified as potent EGFR inhibitors.[6] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation.

A proposed mechanism for EGFR inhibition by a generic 2,5-disubstituted 1,3,4-thiadiazole derivative is depicted below.

Figure 1: EGFR signaling pathway and its inhibition by thiadiazole derivatives.

Experimental evidence for the inhibition of the EGFR pathway by thiadiazole derivatives often comes from Western blot analysis. Treatment of cancer cells with these compounds typically leads to a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors, such as AKT and ERK.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain 1,3,4-thiadiazole derivatives have been identified as potent microtubule-destabilizing agents.[2] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

The workflow for investigating tubulin polymerization inhibition is outlined below.

Figure 2: Experimental workflow for identifying thiadiazole-based tubulin polymerization inhibitors.

Induction of Apoptosis

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2] For example, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.[1][3][7]

Substituents at the C2 and C5 Positions

The C2 and C5 positions of the 1,3,4-thiadiazole ring are the most common sites for substitution. Aromatic or heteroaromatic rings at these positions are often associated with significant anticancer activity.[7] The electronic properties of these substituents play a critical role. For instance, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) on a phenyl ring attached to the thiadiazole core can significantly modulate the compound's cytotoxicity.[7]

-

Electron-withdrawing groups can enhance the compound's ability to participate in hydrogen bonding and other interactions with the target protein.

-

Electron-donating groups can influence the compound's lipophilicity and ability to cross cell membranes.

A study on a series of 2-amino-5-substituted-1,3,4-thiadiazoles revealed that the nature of the substituent at the C5 position had a profound impact on their anticancer activity against various cell lines.[8]

The Role of Linkers and Side Chains

The linkage between the thiadiazole core and other pharmacophoric groups is also a key determinant of activity. Flexible linkers, such as alkyl chains or amide bonds, can allow for optimal positioning of the molecule within the binding site of the target protein. The nature of the side chains can also influence solubility, metabolic stability, and overall pharmacokinetic properties.

Promising Thiadiazole-Based Anticancer Agents: A Data-Driven Overview

The following table summarizes the in vitro anticancer activity of several exemplary 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. This data highlights the broad spectrum of activity and the low micromolar to nanomolar potencies that can be achieved with this scaffold.

| Compound ID | R1 Substituent (C2) | R2 Substituent (C5) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Ciprofloxacin derivative | H | MCF-7 | 3.26 | [5] |

| 1h | Ciprofloxacin derivative | 4-Fluorobenzyl | SKOV-3 | 3.58 | [5] |

| 8a | Phenyl | Honokiol derivative | A549 | 1.62 | [5] |

| 22d | Amino-propenyl | Substituted phenyl | MCF-7 | 1.52 | [5] |

| 22d | Amino-propenyl | Substituted phenyl | HCT-116 | 10.3 | [5] |

| 32a | Substituted phenyl | Substituted heterocyclic | HepG2 | 3.31 | [5] |

| 32a | Substituted phenyl | Substituted heterocyclic | MCF-7 | 9.31 | [5] |

| Compound 25 | DHEA derivative | - | T47D | 0.058 | [9] |

| NSC763968 | Anthraquinone derivative | Isopropylthio | Leukemia cell lines | 0.18 - 1.45 | [9] |

Experimental Protocols for the Evaluation of Thiadiazole-Based Anticancer Agents

The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer potential of thiadiazole compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

-

Cell Treatment: Seed and treat cells with the thiadiazole compounds as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described previously.

-

Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the thiadiazole compounds, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-EGFR, anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Future Perspectives and Clinical Landscape

The preclinical data on the anticancer potential of thiadiazole-based compounds is compelling, and several derivatives have advanced into clinical trials.[9][10] These trials are evaluating the safety and efficacy of these compounds in various cancer types, both as monotherapies and in combination with existing treatments.

One notable example is Filanesib (ARRY-520) , a 1,3,4-thiadiazole derivative that acts as a kinesin spindle protein (KSP) inhibitor. It has been investigated in clinical trials for multiple myeloma and other hematological malignancies.[10]

The future of thiadiazole-based anticancer drug discovery lies in the continued exploration of their diverse mechanisms of action, the optimization of their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and the identification of predictive biomarkers to guide their clinical development. The versatility of the thiadiazole scaffold ensures that it will remain a fertile ground for the discovery of novel and effective cancer therapeutics for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. bepls.com [bepls.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole via Hurd-Mori Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole, a valuable heterocyclic compound, utilizing the robust and reliable Hurd-Mori reaction. The protocol is designed to be self-contained, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful synthesis.

The 1,2,3-thiadiazole moiety is a significant pharmacophore present in a wide array of biologically active compounds. The Hurd-Mori synthesis is a classic and efficient method for constructing this heterocyclic system from hydrazone derivatives and thionyl chloride.[1][2] This two-step process, beginning with the formation of a semicarbazone from the corresponding ketone, offers a straightforward route to the desired 4-substituted-1,2,3-thiadiazole.[1][3]

Overall Reaction Scheme

The synthetic pathway for producing this compound from 4-methoxyacetophenone is a two-step process. First, 4-methoxyacetophenone is reacted with semicarbazide hydrochloride to form the intermediate 4-methoxyacetophenone semicarbazone. This intermediate is then cyclized using thionyl chloride in the Hurd-Mori reaction to yield the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-methoxyacetophenone Semicarbazone

This initial step involves the formation of the hydrazone precursor necessary for the Hurd-Mori cyclization. The reaction of a ketone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, is a standard and high-yielding method for producing semicarbazones. Sodium acetate acts as a buffer to neutralize the HCl released from the semicarbazide hydrochloride, thereby liberating the free semicarbazide base to react with the ketone.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-methoxyacetophenone | 150.17 | 10 | 1.50 g |

| Semicarbazide hydrochloride | 111.53 | 10 | 1.12 g |

| Sodium acetate (anhydrous) | 82.03 | 20 | 1.64 g |

| Ethanol | - | - | 10 mL |

| Water | - | - | 10 mL |

| Round-bottom flask (50 mL) | - | - | 1 |

| Reflux condenser | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | 1 |

| Heating mantle | - | - | 1 |

| Buchner funnel and filter paper | - | - | 1 |

| Ice bath | - | - | 1 |

Experimental Protocol

-

Preparation of Semicarbazide Solution: In a 50 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

Addition of Ketone: In a separate beaker, dissolve 4-methoxyacetophenone (1.50 g, 10 mmol) in 10 mL of ethanol. Add this solution to the flask containing the semicarbazide solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours with continuous stirring.

-